molecular formula C12H15Cl2N3S B2424298 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1217025-88-1

6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2424298
CAS No.: 1217025-88-1
M. Wt: 304.23
InChI Key: YLPIVOJBMNROKF-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of a chloro group at the 6th position and a 4-methylpiperazin-1-yl group at the 2nd position on the benzo[d]thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzo[d]thiazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction where 4-methylpiperazine is introduced to the 2-position of the chlorinated benzo[d]thiazole under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the chloro group to a corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]thiazoles depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole: The non-hydrochloride form of the compound.

    2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Lacks the chloro group.

    6-Chloro-2-(piperazin-1-yl)benzo[d]thiazole: Lacks the methyl group on the piperazine ring.

Uniqueness

6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of both the chloro and 4-methylpiperazin-1-yl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S.ClH/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12;/h2-3,8H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPIVOJBMNROKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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